2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
Overview
Description
2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines It features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
The compound 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, also known as CRL-40,940 or flmodafinil, is primarily a weak dopamine reuptake inhibitor . This means that it primarily targets the dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.
Mode of Action
As a dopamine reuptake inhibitor, this compound works by blocking the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This results in prolonged dopamine receptor activation, which can lead to increased alertness, wakefulness, and cognitive enhancement.
Biochemical Pathways
It is known that dopamine plays a crucial role in several pathways, including the reward system, motor control, and the regulation of mood . By increasing the availability of dopamine, this compound may influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has a higher bioavailability and longer half-life than modafinil, a similar compound . This suggests that this compound may have a longer duration of action and may be more potent .
Result of Action
The increased dopamine concentration resulting from the action of this compound can lead to a variety of effects at the molecular and cellular level. These effects include increased alertness, wakefulness, and cognitive enhancement . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-1-methylpyrrolidin-3-amine: Similar structure but with a bromine atom instead of fluorine.
2-(4-Methylphenyl)-1-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLORIOSCWIJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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